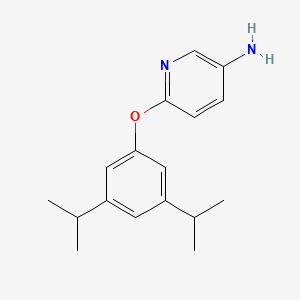

6-(3,5-Diisopropylphenoxy)pyridin-3-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-[3,5-di(propan-2-yl)phenoxy]pyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O/c1-11(2)13-7-14(12(3)4)9-16(8-13)20-17-6-5-15(18)10-19-17/h5-12H,18H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOKKPMOQLPFCPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=CC(=C1)OC2=NC=C(C=C2)N)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50384145 | |

| Record name | 6-(3,5-diisopropylphenoxy)pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50384145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

219865-98-2 | |

| Record name | 6-(3,5-diisopropylphenoxy)pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50384145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6 3,5 Diisopropylphenoxy Pyridin 3 Amine and Analogous Structures

Strategies for Constructing the Pyridine-Phenoxy Ether Linkage

The formation of the ether bond between the pyridine (B92270) ring and the phenoxy group is a critical step in the synthesis of 6-(3,5-diisopropylphenoxy)pyridin-3-amine. The two primary approaches to achieve this are through palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.

Palladium-Catalyzed C-O Coupling Approaches for Aryl Ethers to Pyridines

The Buchwald-Hartwig C-O coupling reaction has emerged as a powerful and versatile method for the formation of aryl ethers, including those involving heteroaromatic rings like pyridine. This reaction provides a milder alternative to traditional methods like the Ullmann condensation. organic-chemistry.org The general approach involves the palladium-catalyzed reaction of an aryl halide or triflate with an alcohol or phenol. In the context of synthesizing the target molecule, this would typically involve reacting a 6-halopyridine derivative with 3,5-diisopropylphenol (B123419).

The efficacy of the Buchwald-Hartwig C-O coupling is highly dependent on the choice of ligand, base, and solvent. Bulky, electron-rich phosphine (B1218219) ligands are often required to facilitate the catalytic cycle, which involves oxidative addition, coordination of the phenoxide, and reductive elimination. researchgate.netcapes.gov.br

Key Components of Buchwald-Hartwig C-O Coupling:

Palladium Precursor: Pd(OAc)₂, Pd₂(dba)₃

Ligand: Bulky, electron-rich phosphines (e.g., Xantphos, BINAP, DPPF) organic-chemistry.orgresearchgate.net

Base: Strong, non-nucleophilic bases (e.g., Cs₂CO₃, K₃PO₄, NaOt-Bu)

Solvent: Aprotic solvents such as toluene, dioxane, or THF capes.gov.br

Table 1: Representative Conditions for Palladium-Catalyzed C-O Coupling Interactive data table. Click on headers to sort.

| Aryl Halide | Phenol | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 6-Chloropurine Ribonucleoside | Various Phenols | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Toluene | 100 | Good | wikipedia.org |

Note: The data in this table is representative of the general methodology and not specific to the synthesis of this compound.

Nucleophilic Aromatic Substitution Routes for Phenoxy-Pyridine Bond Formation

Nucleophilic aromatic substitution (SNAr) offers a transition-metal-free alternative for the formation of the pyridine-phenoxy ether linkage. In this reaction, a nucleophile displaces a leaving group on an aromatic ring. The pyridine ring is inherently electron-deficient, which facilitates nucleophilic attack, particularly at the 2- and 4-positions (ortho and para to the nitrogen). organic-chemistry.orgrug.nl The presence of electron-withdrawing groups on the pyridine ring further activates it towards SNAr.

For the synthesis of this compound, a typical SNAr approach would involve the reaction of a 6-halopyridine (e.g., 6-chloro- or 6-fluoropyridine) with 3,5-diisopropylphenol in the presence of a base. The reaction is often carried out at elevated temperatures in a polar aprotic solvent.

Factors Influencing SNAr Reactions:

Leaving Group: The reactivity order is typically F > Cl > Br > I.

Activating Groups: Electron-withdrawing groups (e.g., -NO₂) ortho or para to the leaving group enhance the reaction rate.

Base: Strong bases like NaH, K₂CO₃, or Cs₂CO₃ are used to deprotonate the phenol.

Solvent: Polar aprotic solvents such as DMF, DMSO, or NMP are commonly employed.

Table 2: General Conditions for SNAr Reactions on Pyridine Rings Interactive data table. Click on headers to sort.

| Pyridine Substrate | Nucleophile | Base | Solvent | Temp (°C) | Product | Reference |

|---|---|---|---|---|---|---|

| 2-Chloropyridine | Sodium Methoxide | - | Methanol | N/A | 2-Methoxypyridine | mdpi.com |

| 4-Chloropyridine | Sodium Methoxide | - | Methanol | N/A | 4-Methoxypyridine | mdpi.com |

Note: This table illustrates the general principles of SNAr on activated rings and does not represent the specific synthesis of the target compound.

Amination Reactions for Pyridin-3-amine Core Formation

The introduction of the amino group at the 3-position of the pyridine ring is another crucial synthetic transformation. This can be achieved either by the reduction of a pre-installed nitro group or through direct amination techniques.

Reductive Amination and Nitroarene Reduction Methodologies

A common and reliable method for introducing an amino group onto an aromatic ring is through the reduction of a corresponding nitro compound. In this strategy, a 6-(3,5-diisopropylphenoxy)-3-nitropyridine intermediate would first be synthesized, followed by reduction of the nitro group to the desired 3-amine.

The initial nitration of pyridines can be challenging due to the electron-deficient nature of the ring, often requiring harsh conditions. However, once the 3-nitropyridine (B142982) derivative is obtained, a variety of reducing agents can be employed for the conversion to the amine.

Common Reducing Agents for Nitroarenes:

Catalytic Hydrogenation: H₂ gas with a metal catalyst (e.g., Pd/C, PtO₂, Raney Nickel).

Metal/Acid Systems: Fe/HCl, Sn/HCl, SnCl₂/HCl.

Other Reagents: Sodium dithionite (B78146) (Na₂S₂O₄), zinc dust with ammonium (B1175870) chloride.

Table 3: Representative Nitroarene Reduction Methods Interactive data table. Click on headers to sort.

| Nitro Compound | Reducing Agent | Solvent | Conditions | Product | Reference |

|---|---|---|---|---|---|

| Vic-substituted nitropyridines | Zn/NH₄Cl/EtOH | Ethanol | Ultrasonication | 3-Hydroxylaminopyridines |

Note: This table provides examples of nitro group reduction and is not specific to the target molecule.

Direct Amination Techniques for Pyridine Rings

Direct amination methods offer a more atom-economical approach to installing the amine functionality. The Buchwald-Hartwig amination, widely recognized for C-N bond formation, is a key technology in this area. organic-chemistry.org This palladium-catalyzed cross-coupling reaction can be used to couple an amine (or an ammonia (B1221849) surrogate) with an aryl halide. For the synthesis of this compound, this would involve the amination of a 3-halo-6-(3,5-diisopropylphenoxy)pyridine intermediate.

The choice of ligand is critical for the success of the Buchwald-Hartwig amination, with bulky, electron-rich phosphines being particularly effective. Various ammonia surrogates, such as benzophenone (B1666685) imine or lithium bis(trimethylsilyl)amide, can be used to introduce a primary amino group. organic-chemistry.org

Key Aspects of Direct Amination:

Catalyst System: A palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a suitable ligand (e.g., XPhos, JohnPhos).

Amine Source: Ammonia, primary or secondary amines, or ammonia surrogates.

Base: Strong bases like NaOt-Bu, LiHMDS, or Cs₂CO₃ are typically required.

Table 4: Illustrative Conditions for Buchwald-Hartwig Amination Interactive data table. Click on headers to sort.

| Aryl Halide | Amine | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 6-Quinolinyl Halides | 6-Methoxypyridin-3-amine | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | 1,4-Dioxane | 110 | N/A |

Note: This table presents examples of the Buchwald-Hartwig amination for analogous systems.

Advanced Synthetic Protocols for Structural Elaboration

Once the core structure of 6-phenoxypyridin-3-amine (B1584284) is established, advanced synthetic protocols can be employed for further structural elaboration and diversification. One such method is the Smiles rearrangement. The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution that can be used to construct complex molecular architectures under mild, metal-free conditions. For instance, derivatives of the target compound could potentially be synthesized via a Smiles-like rearrangement of appropriately substituted precursors, offering a regioselective route to novel analogs. This type of reaction is particularly useful for creating sterically hindered systems that may be challenging to access through intermolecular reactions.

Multi-Component Reactions (MCRs) in Pyridine Derivative Synthesis

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules like pyridine derivatives from simple starting materials in a single step. While a direct one-pot synthesis of this compound via an MCR is not widely documented, the principles of MCRs are instrumental in creating substituted pyridine rings that can be further elaborated.

One of the most classic MCRs for pyridine synthesis is the Hantzsch pyridine synthesis . This reaction typically involves the condensation of two equivalents of a β-ketoester, an aldehyde, and an ammonia source. Variations of the Hantzsch synthesis can be employed to introduce the necessary functionalities for subsequent coupling with a phenoxy group. For instance, a modified Hantzsch reaction could yield a pyridine ring with a leaving group at the 6-position and a nitro or cyano group at the 3-position, which can then be reduced to the desired amine.

Modern MCRs often utilize transition metal catalysts to achieve higher efficiency and selectivity. These reactions can assemble the pyridine core from various fragments, offering a flexible route to a diverse range of substituted pyridines.

| MCR Type | Reactants | General Product | Potential Application for 6-Phenoxypyridin-3-amine Synthesis |

| Hantzsch Pyridine Synthesis | β-dicarbonyl compound, Aldehyde, Ammonia source | 1,4-Dihydropyridine (oxidized to pyridine) | Synthesis of a pyridine core with functionalities for later introduction of the phenoxy and amino groups. |

| Guareschi-Thorpe Reaction | Cyanoacetamide, β-ketoester | 2-Pyridone | Can be a precursor for conversion to 2-halopyridines, followed by etherification and amination. |

| Kröhnke Pyridine Synthesis | α-Pyridinium methyl ketone salt, α,β-Unsaturated carbonyl compound, Ammonium acetate | Substituted Pyridine | Offers a route to polysubstituted pyridines which could be tailored to include precursors for the desired functionalities. |

Microwave-Assisted Organic Synthesis of Aromatic Amines and Ethers

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate reaction rates, improve yields, and enhance product purity. researchgate.netnih.gov This technology is particularly well-suited for the synthesis of aromatic ethers and amines, which are key bond formations in the construction of this compound.

The crucial diaryl ether bond can be formed via a nucleophilic aromatic substitution (SNAr) reaction or a transition-metal-catalyzed cross-coupling reaction, such as the Ullmann condensation or the Buchwald-Hartwig etherification . wikipedia.orgorganic-chemistry.org Microwave irradiation can significantly reduce the reaction times for these processes, often from hours to minutes. For instance, the reaction of a 6-halopyridin-3-amine derivative with 3,5-diisopropylphenol in the presence of a base can be efficiently promoted by microwave heating.

Similarly, the introduction of the amino group at the 3-position of the pyridine ring can be achieved through a Buchwald-Hartwig amination of a 3-halo-6-phenoxypyridine derivative. wikipedia.orgorganic-chemistry.orgmdpi.com This palladium-catalyzed cross-coupling reaction is highly efficient under microwave conditions, allowing for the coupling of a wide range of amines. mdpi.com

| Reaction Type | Starting Materials | Catalyst/Reagents | Key Advantages of MAOS |

| Ullmann Ether Synthesis | 6-Halopyridin-3-amine, 3,5-Diisopropylphenol | Copper catalyst, Base | Reduced reaction times, improved yields. |

| Buchwald-Hartwig Etherification | 6-Halopyridin-3-amine, 3,5-Diisopropylphenol | Palladium catalyst, Ligand, Base | Milder reaction conditions, broader substrate scope. |

| Buchwald-Hartwig Amination | 3-Halo-6-(3,5-diisopropylphenoxy)pyridine, Ammonia source | Palladium catalyst, Ligand, Base | High efficiency, excellent functional group tolerance. |

Derivatization and Functionalization Strategies

The 6-phenoxypyridin-3-amine scaffold offers multiple sites for chemical modification, allowing for the fine-tuning of its physicochemical and biological properties. The primary sites for derivatization are the amino group on the pyridine ring, the pyridine ring itself, and the diisopropylphenoxy moiety.

Covalent Attachment Techniques for Modifying the Pyridine and Phenoxy Moieties

Covalent modification is a key strategy in drug discovery and chemical biology to create probes for target identification or to enhance the potency and duration of action of a therapeutic agent. nih.govnih.gov The 6-phenoxypyridin-3-amine scaffold can be functionalized with various reactive groups to enable covalent interactions with biological targets.

Modification of the Pyridine Moiety: The pyridine ring can be functionalized with electrophilic "warheads" that can react with nucleophilic residues on proteins, such as cysteine or lysine. khanacademy.orgyoutube.com For example, a vinyl or acrylamide (B121943) group can be introduced onto the pyridine ring, which can act as a Michael acceptor. Alternatively, the introduction of a halo- or sulfonate group can render a position on the pyridine ring susceptible to nucleophilic aromatic substitution by a biological nucleophile.

Modification of the Phenoxy Moiety: The diisopropyl groups on the phenoxy ring can be replaced with or functionalized to include reactive moieties. For instance, one of the isopropyl groups could be replaced by a functional group that can participate in "click chemistry," such as an azide (B81097) or an alkyne, allowing for straightforward conjugation to other molecules.

| Modification Site | Covalent Warhead/Reactive Group | Target Residue (in proteins) | Example Application |

| Pyridine Ring (e.g., C-2, C-4, or C-5) | Acrylamide, Vinylsulfone, Chloroacetamide | Cysteine, Lysine | Covalent enzyme inhibitors, chemical probes. |

| Amino Group (C-3) | Acylation with a reactive ester | Lysine | Attachment of linkers for antibody-drug conjugates. |

| Phenoxy Moiety | Azide, Alkyne | (via click chemistry) | Bioconjugation, attachment to solid supports. |

Combinatorial Chemistry Approaches for Library Generation of 6-Phenoxy-Pyridin-3-amine Derivatives

Combinatorial chemistry provides a powerful platform for the rapid synthesis of large and diverse libraries of compounds, which is essential for hit identification and lead optimization in drug discovery. nih.govnih.govmdpi.com The 6-phenoxypyridin-3-amine scaffold is well-suited for combinatorial derivatization due to its multiple points of diversity.

A common approach is parallel synthesis , where a common intermediate is reacted with a diverse set of building blocks in separate reaction vessels. mdpi.com For example, a common precursor such as 3-amino-6-chloropyridine can be reacted with a library of different phenols to generate a library of 6-phenoxypyridin-3-amine analogs. Subsequently, the amino group can be further derivatized with a library of carboxylic acids, sulfonyl chlorides, or isocyanates.

Split-and-pool synthesis is another powerful combinatorial technique that can be used to generate even larger libraries. mdpi.com In this approach, a solid support is divided into multiple portions, each of which is reacted with a different building block. The portions are then combined, mixed, and re-divided for the next reaction step. This process allows for the exponential generation of a vast number of unique compounds.

| Combinatorial Strategy | Key Principle | Application to 6-Phenoxypyridin-3-amine Scaffold | Example Library |

| Parallel Synthesis | Reaction of a common intermediate with a library of building blocks in separate wells. | Synthesis of a focused library by varying the phenoxy and/or the substituent on the amino group. | A 96-well plate format library with 12 different phenols and 8 different acylating agents. |

| Split-and-Pool Synthesis | Iterative splitting, reacting, and pooling of a solid support. | Generation of a very large and diverse library of 6-phenoxypyridin-3-amine derivatives. | A library of thousands of compounds with diverse substituents on both the phenoxy and pyridine moieties. |

Elucidation of Molecular Structure and Conformation of 6 3,5 Diisopropylphenoxy Pyridin 3 Amine and Its Analogues

Spectroscopic Characterization Techniques for Structural Confirmation

Spectroscopic methods are fundamental to confirming the molecular structure of 6-(3,5-diisopropylphenoxy)pyridin-3-amine. Each technique provides unique insights into the compound's atomic and molecular properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to each unique proton environment. The 3,5-diisopropylphenyl moiety would show a singlet for the C4'-H proton and a doublet for the two equivalent C2'-H and C6'-H protons. The two isopropyl groups would produce a septet for the two methine (CH) protons and a doublet for the twelve methyl (CH₃) protons. The pyridin-3-amine portion would display three signals in the aromatic region corresponding to the protons at the C2, C4, and C5 positions, with coupling patterns dictated by their relative positions. The amine (-NH₂) protons would typically appear as a broad singlet.

¹³C NMR: The carbon NMR spectrum would complement the proton data, showing distinct signals for each carbon atom. The pyridine (B92270) ring would have five signals, and the diisopropylphenoxy group would show signals for the two distinct aromatic carbons, the ether-linked carbon, and the isopropyl methine and methyl carbons.

For a comparative analysis, the spectral data for the precursor 3,5-diisopropylphenol (B123419) and the core structure analogue 6-phenoxypyridin-3-amine (B1584284) are highly informative. spectrabase.comnih.govcalpaclab.com

Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Assignment | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) | Justification/Analogue Data |

| Pyridine C2-H | 8.0 - 8.2 | 145 - 150 | Downfield due to N proximity |

| Pyridine C4-H | 7.2 - 7.4 | 120 - 125 | Typical aromatic region |

| Pyridine C5-H | 7.0 - 7.2 | 115 - 120 | Upfield due to NH₂ group |

| Amine NH₂ | 3.5 - 5.0 (broad) | - | Exchangeable proton |

| Phenyl C2', C6'-H | 6.7 - 6.9 | 110 - 115 | Shielded by isopropyl groups |

| Phenyl C4'-H | 6.6 - 6.8 | 118 - 122 | Typical aromatic proton |

| Isopropyl CH | 2.8 - 3.0 (septet) | 34 - 36 | Based on 3,5-diisopropylphenol spectrabase.com |

| Isopropyl CH₃ | 1.2 - 1.3 (doublet) | 23 - 25 | Based on 3,5-diisopropylphenol spectrabase.com |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry is used to determine the molecular weight and can provide structural information through analysis of fragmentation patterns. The molecular formula for this compound is C₁₇H₂₂N₂O, giving it a molecular weight of 270.37 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at m/z 270. A key fragmentation pathway would be the cleavage of the ether bond, which is a common fragmentation route for aryl ethers. This could lead to fragments corresponding to the [M - C₁₂H₁₇O]⁺ (pyridin-3-amine radical) or [M - C₅H₅N₂]⁺ (3,5-diisopropylphenoxy radical) ions. Another characteristic fragmentation is the loss of an isopropyl group (a loss of 43 mass units) from the molecular ion, a process known as benzylic cleavage, which would result in a significant peak at m/z 227. libretexts.orgnist.gov

Interactive Table 2: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment Ion | Description |

| 270 | [C₁₇H₂₂N₂O]⁺˙ | Molecular Ion (M⁺˙) |

| 255 | [M - CH₃]⁺ | Loss of a methyl radical |

| 227 | [M - C₃H₇]⁺ | Loss of an isopropyl radical |

| 177 | [C₁₂H₁₇O]⁺ | 3,5-diisopropylphenoxide ion |

| 94 | [C₅H₆N₂]⁺˙ | 3-aminopyridine radical cation |

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

For this compound, the IR spectrum would show characteristic bands for the N-H, C-H, C-O, C=C, and C-N bonds. wpmucdn.com As a primary aromatic amine, it is expected to show two distinct N-H stretching bands in the region of 3300-3500 cm⁻¹, corresponding to symmetric and asymmetric stretching modes. orgchemboulder.comspectroscopyonline.com The C-O-C stretching of the aryl ether linkage typically appears as a strong band around 1200-1250 cm⁻¹. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while aliphatic C-H stretching from the isopropyl groups appears just below 3000 cm⁻¹.

Interactive Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3450 - 3350 | Asymmetric N-H Stretch | Primary Amine |

| 3350 - 3250 | Symmetric N-H Stretch | Primary Amine |

| 3100 - 3000 | Aromatic C-H Stretch | Pyridine & Phenyl Rings |

| 2960 - 2850 | Aliphatic C-H Stretch | Isopropyl Groups |

| 1620 - 1580 | N-H Bend (Scissoring) | Primary Amine |

| 1600, 1475 | C=C Ring Stretching | Aromatic Rings |

| 1250 - 1200 | Asymmetric C-O-C Stretch | Aryl Ether |

Electronic Spectroscopy (UV-Vis) for Chromophore Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electron systems (chromophores). The molecule contains two main chromophores: the aminopyridine ring and the diisopropylphenoxy ring. The presence of the amino group (an auxochrome) on the pyridine ring and the ether linkage connecting the two aromatic systems is expected to cause a red shift (shift to longer wavelengths) of the absorption maxima compared to unsubstituted pyridine or benzene. Aniline, a simple analogue, absorbs around 280 nm, and similar absorption characteristics would be expected for the title compound. chemicalbook.com

Solid-State Structural Analysis by X-ray Crystallography

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. While no published crystal structure for this compound is available, analysis of related structures allows for a detailed prediction.

The structure would feature a diaryl ether linkage with a specific C-O-C bond angle, typically around 118-120°. The two aromatic rings are not expected to be coplanar due to steric hindrance and the flexibility of the ether linkage. The dihedral angle between the mean planes of the pyridine and phenyl rings would be a key conformational parameter. In the solid state, the primary amine group is expected to participate in intermolecular hydrogen bonding, likely forming dimers or chain-like structures, which would be a dominant feature of the crystal packing.

Conformational Landscape and Intramolecular Interactions

The conformational flexibility of this compound is primarily determined by the rotation around the C-O bonds of the ether linkage. The two main degrees of freedom are the torsion angles defined by the C(pyridine)-O-C(phenyl) and O-C(phenyl)-C(phenyl) bonds. The steric bulk of the ortho-like hydrogens on the pyridine ring and the large isopropyl groups on the phenyl ring will create significant rotational barriers, favoring a "skewed" or "twisted" conformation in the lowest energy state.

Analysis of Torsional Angles and Ring Pucker in Pyridine and Phenoxy Moieties

The conformation of this compound is largely defined by the rotational freedom around the C-O-C ether linkage that connects the pyridine and the 3,5-diisopropylphenyl moieties. The relative orientation of these two aromatic rings is described by torsional (dihedral) angles. Due to the inherent aromaticity and sp² hybridization of the ring carbons, both the pyridine and phenoxy rings are expected to be largely planar. Any deviation from planarity, or "ring pucker," is generally minimal in such aromatic systems unless significant strain is introduced.

However, in the solid state, crystal packing forces can influence the conformation, and it is plausible that the cisoid conformation could be observed. The presence of the bulky 3,5-diisopropyl groups on the phenoxy ring significantly influences the rotational barrier and the preferred dihedral angles. These bulky groups create substantial steric hindrance, which would likely favor a more twisted, non-coplanar arrangement of the two rings to alleviate steric strain. This twisting would be more pronounced than in unsubstituted phenoxypyridine.

| Analogue Type | Favored Conformation (in vacuo) | Predicted C-O-C-C Torsional Angle Range | Key Influencing Factors |

|---|---|---|---|

| Unsubstituted Phenoxypyridine | Transoid | ± 140-160° | Minimization of H-H repulsion |

| 6-(Phenoxy)pyridin-3-amine | Transoid | ± 130-150° | Balance of steric and electronic effects |

| This compound | Twisted Transoid | ± 110-140° | Significant steric hindrance from isopropyl groups |

Hydrogen Bonding and π-Stacking Interactions within Molecular Systems

Non-covalent interactions, particularly hydrogen bonding and π-stacking, play a pivotal role in the supramolecular assembly of this compound.

Hydrogen Bonding: The primary amine (-NH₂) group at the 3-position of the pyridine ring is a potent hydrogen bond donor. The nitrogen atom of the pyridine ring and the ether oxygen atom can act as hydrogen bond acceptors. In a crystalline or aggregated state, it is anticipated that strong intermolecular hydrogen bonds of the N-H···N type would form between the amine group of one molecule and the pyridine nitrogen of a neighboring molecule. This is a common and stabilizing interaction observed in many aminopyridine derivatives. nih.gov Weaker N-H···O hydrogen bonds involving the ether oxygen are also possible. Intramolecular hydrogen bonding between the amine hydrogen and the ether oxygen is unlikely due to the unfavorable geometry and the distance between these groups. Theoretical studies on related aminopyridine systems in hydrogen-donating solvents have shown that intermolecular hydrogen bonds are strengthened in the excited state. nih.gov

π-Stacking Interactions: Both the pyridine and the diisopropylphenyl rings are aromatic and therefore capable of engaging in π-stacking interactions. These interactions, driven by electrostatic and van der Waals forces, are crucial for the stabilization of the crystal lattice. The bulky diisopropyl groups would likely prevent a perfectly parallel, face-to-face stacking arrangement. Instead, a parallel-displaced or T-shaped (edge-to-face) stacking geometry is more probable. In a parallel-displaced arrangement, the centroids of the aromatic rings are offset, which helps to mitigate steric clashes while still allowing for favorable π-π interactions. The presence of hydrogen bonding can also influence the strength and geometry of π-stacking. nih.gov It has been observed that hydrogen bonding can lead to a depletion of π-electron density, which in turn can increase the strength of the π-π stacking interaction. nih.gov

| Interaction Type | Donor/Acceptor or Involved Moieties | Typical Distance (Å) | Significance |

|---|---|---|---|

| Intermolecular Hydrogen Bond | N-H···N (Amine to Pyridine-N) | 2.8 - 3.2 | Primary driving force for supramolecular assembly |

| Intermolecular Hydrogen Bond | N-H···O (Amine to Ether-O) | 2.9 - 3.4 | Secondary stabilizing interaction |

| π-π Stacking | Pyridine Ring ··· Phenoxy Ring | 3.3 - 3.8 (interplanar) | Contributes to crystal packing and stability |

| C-H···π Interaction | Isopropyl C-H ··· Aromatic Ring | ~3.5 | Further stabilization of the 3D structure |

Computational Chemistry and Theoretical Investigations into 6 3,5 Diisopropylphenoxy Pyridin 3 Amine

Quantum Chemical Calculations

Quantum chemical calculations are employed to determine the electronic properties of a molecule, offering deep insights into its stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) is a robust method for investigating the electronic structure of molecules. By calculating the electron density, DFT can accurately predict a variety of molecular properties. For 6-(3,5-diisopropylphenoxy)pyridin-3-amine, a DFT analysis, often using a basis set like B3LYP/6-31G*, would yield optimized molecular geometry, detailing bond lengths and angles.

Furthermore, DFT calculations provide crucial information about the molecule's frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP) maps can also be generated from DFT calculations. These maps visualize the charge distribution across the molecule, highlighting electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites). For this compound, the nitrogen atoms of the pyridine (B92270) ring and the amino group would be expected to be electron-rich, while the hydrogen of the amino group would be electron-poor.

Table 1: Illustrative DFT-Calculated Properties for a Phenoxypyridine Derivative (Note: This data is representative and not specific to this compound)

| Parameter | Calculated Value |

|---|---|

| HOMO Energy | -5.8 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 4.6 eV |

| Dipole Moment | 2.5 D |

Semi-empirical methods, such as RM1 (Recife Model 1), offer a faster, albeit less accurate, alternative to DFT for calculating molecular properties. These methods use parameters derived from experimental data to simplify the complex equations of quantum mechanics. For a relatively large molecule like this compound, RM1 could be used for rapid initial screening of properties like heat of formation and geometric parameters before undertaking more computationally expensive DFT calculations. This approach is particularly useful when studying large libraries of related compounds.

Molecular Modeling and Simulation

Molecular modeling and simulations provide insights into the dynamic behavior of molecules and their interactions with other entities, such as biological macromolecules.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target receptor, typically a protein. This method is crucial in drug discovery for identifying potential drug candidates. If this compound were being investigated as a potential inhibitor of a specific enzyme, molecular docking would be used to predict its binding mode and affinity.

The process involves placing the ligand in the binding site of the receptor and using a scoring function to estimate the strength of the interaction (binding energy). The results would reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein's amino acid residues. For instance, the amino group of the pyridine ring could act as a hydrogen bond donor, while the diisopropylphenoxy group could form hydrophobic interactions within a nonpolar pocket of the binding site.

Table 2: Illustrative Molecular Docking Results for a Ligand in a Kinase Binding Site (Note: This data is representative and not specific to this compound)

| Parameter | Value |

|---|---|

| Binding Energy (kcal/mol) | -8.5 |

| Key Interacting Residues | Met793, Leu718, Val726 |

| Hydrogen Bonds | 1 (with Met793 backbone) |

| Hydrophobic Interactions | Aromatic rings with Leu718, Val726 |

While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations can explore the conformational flexibility of the ligand and the receptor over time. An MD simulation of this compound, either in solution or within a protein binding site, would involve calculating the forces between atoms and using them to simulate their movements.

These simulations can reveal the most stable conformations of the molecule, the flexibility of the diisopropylphenoxy group relative to the pyridine ring, and the stability of the predicted binding mode from molecular docking. The results are often analyzed by calculating the root-mean-square deviation (RMSD) to assess the stability of the system over the simulation period.

Mechanistic Insights from Theoretical Calculations

Theoretical calculations can provide valuable insights into potential reaction mechanisms involving this compound. For example, by mapping the potential energy surface of a proposed reaction, computational methods can identify transition states and calculate activation energies. This information is critical for understanding how the molecule might be metabolized or how it could participate in chemical reactions. DFT calculations could be used to model the protonation state of the amino group and the pyridine nitrogen at different pH values, which would be crucial for understanding its behavior in a biological environment.

Computational Studies on Reaction Pathways and Transition States

Computational chemistry, particularly using Density Functional Theory (DFT), has become an indispensable tool for predicting reaction outcomes and understanding complex chemical mechanisms. For substituted pyridines, DFT calculations help elucidate the influence of various functional groups on the electronic structure and reactivity of the pyridine ring.

The reactivity of a substituted pyridine like this compound is governed by the electronic interplay between the electron-donating amino group, the bulky, electron-rich diisopropylphenoxy group, and the inherent electron-deficient nature of the pyridine nitrogen. DFT studies on simple aminopyridines have shown that the amino group increases the electron density of the pyridine ring, which can influence its reactivity in electrophilic and nucleophilic reactions. researchgate.net The presence of the large 3,5-diisopropylphenoxy group introduces significant steric hindrance around the 6-position of the pyridine ring. This steric bulk can direct the approach of reagents to other positions and can influence the stability of reaction intermediates and transition states.

Theoretical investigations into the side-chain reactions of substituted pyridines highlight the importance of the position of the substituent. For instance, alkyl groups at the C2 and C4 positions are more acidic than at the C3 position due to greater resonance stabilization of the resulting carbanion. pearson.com While the phenoxy group is not an alkyl group, the principles of electronic stabilization are transferable. The amino group at the 3-position and the phenoxy group at the 6-position will electronically influence the entire ring, affecting the energetics of potential reaction pathways, such as electrophilic aromatic substitution or nucleophilic attack.

Computational models are frequently used to calculate the energies of reactants, products, and transition states, allowing for the mapping of a potential energy surface for a given reaction. For example, in reactions involving bond formation or cleavage, transition state search algorithms like the Berny optimization, QST2, and QST3 methods are employed within computational software packages like Gaussian to locate the first-order saddle point on the potential energy surface that represents the transition state. youtube.com The energy of this transition state determines the activation energy of the reaction, a key factor in reaction kinetics.

In a related context, the study of the CBS reduction using computational methods demonstrated the critical role of London dispersion (LD) forces, especially with bulky substituents. The inclusion of LD corrections in DFT calculations led to computed free energies that matched experimental findings, which would have been inaccurate otherwise. acs.org Given the bulky diisopropyl groups on the phenoxy substituent of this compound, it is highly probable that London dispersion forces play a significant role in stabilizing certain conformations and transition states, a factor that must be considered in any accurate computational model of its reactivity.

Elucidation of Pyridine Ring-Opening Mechanisms in Related Systems

Pyridine ring-opening is a fundamental reaction in organic chemistry, particularly relevant in processes like hydrodenitrogenation for fuel upgrading. acs.org While this reaction typically requires harsh conditions, computational studies have been instrumental in understanding the mechanisms of pyridine ring-opening under milder conditions, often mediated by metal complexes.

An extensive computational study on the pyridine ring-opening of 2,2′-bipyridine and 1,10-phenanthroline (B135089) ligands at a Rhenium(I) carbonyl complex provides significant insights that can be extrapolated to other substituted pyridine systems. acs.org The study revealed that the ring-opening process is initiated by the dearomatization of the pyridine ring. This dearomatization significantly weakens the C-N bonds within the ring, making it susceptible to cleavage.

The mechanism involves deprotonation of the pyridine ring after it has been dearomatized, which is a critical step to induce ring contraction. This is followed by the extrusion of the nitrogen atom from the ring and subsequent C-N bond cleavage. acs.org The theoretical calculations identified key intermediates, including a bicyclic moiety containing a five-membered ring fused to an N-methylated aziridine, which is pivotal in determining the final products. acs.org

The aromaticity of the rings throughout the reaction pathway was quantified using Nucleus-Independent Chemical Shift (NICS) calculations. NICS values are a common computational tool to assess the aromatic character of a cyclic system, with large negative values indicating strong aromaticity. The study showed that as the reaction progresses, the attacked pyridine ring loses its aromaticity, which is reflected in the changing NICS values. acs.org

Below is a table of calculated NICS(1) indices for key intermediates in the computationally studied ring-opening of a bipyridine ligand, which illustrates the loss of aromaticity in the pyridine ring undergoing reaction.

| Intermediate | Imidazole Ring | Cyclopentadienyl Ring | Pyridine Ring |

|---|---|---|---|

| VI_1 | -9.1 | -3.3 | -9.5 |

| VI_2 | -9.1 | -3.7 | -8.2 |

For a molecule like this compound, a similar ring-opening mechanism would likely require initial activation to overcome the aromatic stability of the pyridine ring. The presence of the amino and phenoxy substituents would modulate the electronic properties of the ring, potentially influencing the conditions required for dearomatization and subsequent ring-opening. Any computational investigation into such a process would need to carefully consider the electronic and steric effects of these substituents on the stability of intermediates and the energy barriers of the transition states.

Non Clinical Biological Interactions and Structure Activity Relationship Sar Studies of 6 3,5 Diisopropylphenoxy Pyridin 3 Amine Analogues

In Vitro Biochemical Target Identification and Enzyme Inhibition Profiling

No specific data regarding the in vitro biochemical target profile for 6-(3,5-diisopropylphenoxy)pyridin-3-amine is available in the public domain. The following subsections detail the absence of information for specific enzyme and receptor targets.

Phosphodiesterase (PDE) Enzyme Inhibition Studies

A thorough review of scientific literature did not yield any studies that have evaluated the inhibitory activity of this compound or its analogues against phosphodiesterase (PDE) enzymes. While various pyridine-containing compounds have been investigated as PDE inhibitors, no specific data or SAR studies exist for this particular chemical entity. mdpi.comnih.gov

Epidermal Growth Factor Receptor (EGFR) Kinase Binding and Inhibition

There are no published research findings detailing the binding affinity or inhibitory effects of this compound on Epidermal Growth Factor Receptor (EGFR) kinase. The scientific literature on EGFR inhibitors is extensive, primarily focusing on quinazoline (B50416) and pyrimidine (B1678525) scaffolds, but does not include data for this specific phenoxypyridine compound.

Dopamine (B1211576) Receptor Binding and Modulation (e.g., D2 Receptor)

No studies were identified that have investigated the binding, modulation, or functional activity of this compound at the dopamine D2 receptor or other dopamine receptor subtypes. General research into dopamine receptor ligands is broad, but data specific to this compound is not present in the available literature.

Serotonin (B10506) Receptor (e.g., 5-HT2A Receptor) Recruitment and Activity

A comprehensive search found no evidence of research into the interaction of this compound with the serotonin 5-HT2A receptor or other serotonin receptor family members. Consequently, there is no information on its potential recruitment or functional activity at these targets.

Protein-Ligand Interaction Analysis at the Molecular Level

In the absence of any identified biological activity or target engagement, no protein-ligand interaction analyses have been published for this compound.

Elucidation of Binding Modes through Computational and Biochemical Techniques

No computational docking simulations, X-ray crystallography studies, or other biochemical analyses have been reported in the scientific literature to elucidate the binding mode of this compound with any protein target. Such studies are contingent on the prior identification of a specific biological target, which has not been publicly disclosed for this compound.

Due to the lack of available research data, no interactive data tables can be generated.

Characterization of Molecular Recognition Elements for the Phenoxy-Pyridine-Amine Moiety

The phenoxy-pyridine-amine scaffold is a key structural motif in a variety of biologically active compounds, particularly as kinase inhibitors. The molecular recognition of this moiety is primarily driven by a combination of hydrogen bonding, hydrophobic interactions, and aromatic stacking, which collectively contribute to its binding affinity and specificity for target proteins.

At the core of its recognition is the ability of the pyridine (B92270) nitrogen and the exocyclic amine group to form critical hydrogen bonds with the hinge region of kinase domains. The pyridine nitrogen typically acts as a hydrogen bond acceptor, while the amine group can function as a hydrogen bond donor. This bidentate hydrogen bonding pattern with the kinase hinge is a common feature for many kinase inhibitors and is crucial for anchoring the molecule in the active site.

The phenoxy group, particularly when substituted, plays a significant role in establishing van der Waals contacts and hydrophobic interactions within the target's binding pocket. The ether linkage connecting the phenoxy and pyridine rings provides conformational flexibility, allowing the molecule to adopt an optimal orientation for interaction with both hydrophobic and polar regions of the active site. The specific substitution pattern on the phenoxy ring can fine-tune these interactions, influencing both potency and selectivity.

Structure-Activity Relationship (SAR) Derivation for Biological Effects

The biological activity of this compound analogues is intricately linked to their structural features. Structure-activity relationship (SAR) studies on related phenoxy-pyridine-amine scaffolds have provided valuable insights into how modifications to different parts of the molecule can impact its biological effects.

Impact of Isopropylphenoxy Substituents on Biological Activity

In related kinase inhibitors, the substitution pattern on the phenoxy ring has been shown to be critical for potency and selectivity. For instance, the presence of bulky hydrophobic groups can occupy a specific hydrophobic pocket, leading to enhanced affinity. The diisopropyl substitution pattern likely serves to maximize these hydrophobic interactions. The size and nature of the substituents on the phenoxy ring can also influence the compound's metabolic stability and pharmacokinetic properties.

| Substituent at positions 3 and 5 | Relative Biological Activity | Key Interactions |

|---|---|---|

| -H | Low | Minimal hydrophobic interaction |

| -CH3 | Moderate | Moderate hydrophobic interaction |

| -C(CH3)3 | High | Extensive hydrophobic interaction |

| -OCH3 | Variable | Potential for hydrogen bonding and altered electronics |

| -CF3 | Variable | Electronic withdrawing effects and potential for halogen bonding |

Role of Pyridine Nitrogen and Amine Group in Target Interaction

The pyridine nitrogen and the 3-amino group are fundamental for the biological activity of this class of compounds. The pyridine nitrogen typically acts as a hydrogen bond acceptor, forming a crucial interaction with the hinge region of many protein kinases. nih.gov This interaction is often essential for the inhibitory activity of these molecules. The basicity of the pyridine nitrogen can be modulated by other substituents on the ring, which in turn can affect the strength of this hydrogen bond. nih.gov

The 3-amino group, in concert with the pyridine nitrogen, often forms a bidentate hydrogen bond with the kinase hinge. The amino group can act as a hydrogen bond donor, further stabilizing the binding of the inhibitor. The position of the amine group on the pyridine ring is critical; studies on related scaffolds have shown that altering the position can lead to a significant loss of activity.

Analysis of Hydrophobic, Electronic, and Steric Factors on Activity

The biological activity of this compound analogues is governed by a complex interplay of hydrophobic, electronic, and steric factors.

Electronic Factors : The electronic properties of the phenoxy-pyridine-amine system influence its interaction with the target. The electron-donating or electron-withdrawing nature of substituents can affect the pKa of the pyridine nitrogen and the hydrogen-bonding capacity of the amine group. nih.gov For instance, electron-withdrawing groups on the phenoxy ring can modulate the electron density of the entire system, potentially impacting binding affinity.

In Vitro Cellular Assay Systems for Mechanistic Studies

To elucidate the mechanisms of action of this compound and its analogues, various in vitro cellular assay systems can be employed. These assays are crucial for understanding how these compounds affect cellular signaling pathways.

Cell-Based Assays for Specific Pathway Activation or Inhibition

Cell-based assays are instrumental in determining whether a compound activates or inhibits a specific signaling pathway within a cellular context. These assays are more physiologically relevant than simple biochemical assays as they account for factors such as cell permeability and metabolism.

One common approach is the use of reporter gene assays. nih.gov In these systems, cells are engineered to express a reporter protein (e.g., luciferase or green fluorescent protein) under the control of a promoter that is regulated by a specific signaling pathway. If the compound of interest modulates this pathway, it will lead to a measurable change in the reporter protein expression.

Another powerful technique is immunocytochemistry-based assays, such as high-content screening (HCS). nih.gov This method uses fluorescently labeled antibodies to detect the phosphorylation status of key proteins within a signaling cascade. nih.gov For example, if this compound is a kinase inhibitor, a cell-based assay could measure the levels of a phosphorylated downstream substrate of the target kinase. A decrease in phosphorylation in the presence of the compound would indicate pathway inhibition. nih.gov

| Assay Type | Principle | Information Gained | Example Application |

|---|---|---|---|

| Reporter Gene Assay | Measures expression of a reporter gene linked to a pathway-specific promoter. nih.gov | Pathway activation or inhibition. | Measuring NF-κB pathway activation. |

| High-Content Screening (HCS) | Immunofluorescent staining of cellular targets. nih.gov | Protein expression, localization, and post-translational modifications (e.g., phosphorylation). nih.gov | Quantifying phosphorylation of ERK in the MAPK pathway. |

| Western Blotting | Separation of proteins by size and detection with specific antibodies. | Changes in protein levels and phosphorylation status. | Assessing the effect of a compound on the phosphorylation of Akt. |

| Cell Proliferation Assays (e.g., MTT, BrdU) | Measures the rate of cell division. | Cytotoxic or cytostatic effects. | Determining the anti-proliferative activity of a compound on cancer cell lines. |

These cellular assays provide critical data for understanding the mechanism of action of novel compounds and for guiding further lead optimization in drug discovery programs.

Reporter Gene Assays for Receptor Function Analysis

Reporter gene assays are powerful tools in drug discovery and molecular pharmacology for studying the functional activity of receptors and signaling pathways. neurofit.com These assays typically involve the use of a reporter gene, such as luciferase or β-galactosidase, which is placed under the control of a specific promoter element that is responsive to the activation of a receptor or signaling cascade. neurofit.com When a ligand or modulator interacts with the target receptor, it can trigger a signaling cascade that leads to the expression of the reporter gene, producing a measurable signal.

In the context of 6-phenoxypyridin-3-amine (B1584284) analogues, reporter gene assays would be invaluable for characterizing their effects on specific receptor systems. For instance, some heterocyclic compounds have been investigated as positive allosteric modulators (PAMs) of nicotinic acetylcholine (B1216132) receptors (nAChRs), a class of ligand-gated ion channels involved in cognitive function. nih.gov A reporter gene assay for an nAChR could be designed where the receptor's activation leads to an increase in intracellular calcium, which in turn activates a calcium-responsive promoter driving the expression of a reporter gene.

A hypothetical reporter gene assay to evaluate a 6-phenoxypyridin-3-amine analogue as a PAM of the α7 nAChR is described below:

Table 2: Hypothetical Reporter Gene Assay for α7 nAChR PAM Activity

| Step | Description |

| 1. Cell Line | A stable cell line expressing the human α7 nAChR and a reporter construct (e.g., CRE-luciferase) is used. |

| 2. Compound Treatment | Cells are pre-incubated with the test compound (a 6-phenoxypyridin-3-amine analogue) at various concentrations. |

| 3. Agonist Stimulation | An α7 nAChR agonist (e.g., acetylcholine) is added at a sub-maximal concentration (EC20) to stimulate the receptor. |

| 4. Reporter Gene Expression | Activation of the α7 nAChR leads to an influx of calcium, activating a signaling pathway that induces the expression of the luciferase reporter gene. |

| 5. Signal Detection | After an appropriate incubation period, a luciferase substrate is added, and the resulting luminescence is measured using a luminometer. |

| 6. Data Analysis | The potentiation of the agonist response by the test compound is calculated. A compound that enhances the agonist-induced luciferase signal is identified as a PAM. |

While specific reporter gene assay data for this compound is not publicly available, the methodology described above illustrates how such an assay would be employed to determine its functional activity at a specific receptor. Research on other heterocyclic compounds has successfully used similar assays to identify and characterize novel receptor modulators. nih.gov For example, a patent for cyclopropylcarboxamide derivatives describes their evaluation as positive allosteric modulators of the α7 nAChR using a calcium-sensitive fluorescent dye-based assay in a stable cell line, which is a related functional assay format. nih.gov

Emerging Research Directions and Future Perspectives on 6 3,5 Diisopropylphenoxy Pyridin 3 Amine Research

Rational Design of Next-Generation Analogues

The rational design of new analogues of 6-(3,5-diisopropylphenoxy)pyridin-3-amine is a important step in optimizing its potential therapeutic properties. This approach leverages an understanding of the compound's structure-activity relationship (SAR) to create new molecules with improved efficacy, selectivity, and pharmacokinetic profiles.

One common strategy in rational drug design is bioisosteric replacement, where a part of the molecule is substituted with another group that has similar physical or chemical properties. This can lead to enhanced biological activity. nih.gov For instance, the pyridine (B92270) or pyrimidine (B1678525) core of a compound could be replaced with a methyl-containing pyridine/pyrimidine ring to explore new interactions with a biological target. nih.gov

Fragment-based drug design (FBDD) is another powerful technique that could be applied. nih.gov This method involves identifying small molecular fragments that bind to a target and then growing or linking them to create a more potent lead compound. nih.gov For example, research on AMP-activated protein kinase (AMPK) inhibitors utilized FBDD to design a novel analogue with improved selectivity and cellular activity compared to the well-known inhibitor, Compound C. nih.gov This process involved identifying favorable interactions between fragments like pyridinone and the target's amino acid residues. nih.gov

The following table outlines potential rational design strategies for generating next-generation analogues of this compound.

| Design Strategy | Description | Potential Outcome |

| Bioisosteric Replacement | Substitution of the pyridine ring with other heterocyclic systems (e.g., pyrimidine, pyrazole). nih.gov | Altered binding affinity, selectivity, and ADME properties. mdpi.com |

| Fragment-Based Drug Design (FBDD) | Identification of key binding fragments and their subsequent optimization. nih.gov | Development of more potent and selective inhibitors. nih.gov |

| Structure-Activity Relationship (SAR) Studies | Systematic modification of the diisopropylphenoxy and amine groups to understand their contribution to biological activity. nih.gov | A detailed map of the chemical features essential for activity. nih.gov |

| Computational Modeling | Use of molecular docking and dynamic simulations to predict the binding of new analogues to a target protein. | Prioritization of synthetic efforts on the most promising candidates. |

Advanced Spectroscopic and Imaging Techniques for Real-time Monitoring of Interactions

To fully understand the mechanism of action of this compound and its analogues, advanced analytical techniques are indispensable. These methods allow for the real-time monitoring of molecular interactions, providing insights into binding kinetics and conformational changes.

Surface Plasmon Resonance (SPR) is a powerful label-free technique for studying biomolecular interactions. It can be used to determine the binding affinity and kinetics of a compound with its target protein. rsc.org For example, SPR experiments were crucial in confirming the interaction between newly discovered indoleamine 2,3-dioxygenase (IDO) inhibitors and their target. rsc.org

Nuclear Magnetic Resonance (NMR) spectroscopy is another key tool. Detailed analysis of 1H NMR, 13C DEPTQ NMR, and other 2D NMR techniques can elucidate the structure of new compounds and their complexes with biological macromolecules. mdpi.com

The table below summarizes some advanced techniques and their potential applications in studying this compound.

| Technique | Application | Information Gained |

| Surface Plasmon Resonance (SPR) | Real-time monitoring of binding to a target protein. rsc.org | Binding affinity (KD), association (ka) and dissociation (kd) rates. rsc.org |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation of analogues and their complexes. mdpi.com | Detailed atomic-level structural information and conformational changes upon binding. mdpi.com |

| Isothermal Titration Calorimetry (ITC) | Measurement of the heat changes upon binding. | Thermodynamic parameters of binding (enthalpy, entropy). |

| X-ray Crystallography | Determination of the 3D structure of the compound bound to its target. | A precise understanding of the binding mode and key interactions. |

Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery. mdpi.comnih.gov These computational tools can significantly accelerate the identification and optimization of new drug candidates by analyzing vast datasets and predicting molecular properties. mdpi.comnih.govnih.gov

AI and ML algorithms can be employed in various stages of the drug discovery pipeline, from target identification to lead optimization. mdpi.comnih.gov For instance, machine learning models can be trained to predict the binding affinity of a compound to its target, its absorption, distribution, metabolism, and excretion (ADME) properties, and its potential toxicity. mdpi.com This predictive power allows researchers to prioritize the synthesis of compounds with the highest probability of success. mdpi.com

Generative models, a type of AI, can even design novel molecules de novo with desired properties. nih.gov These models learn the underlying patterns in large chemical databases and can then generate new chemical structures that are likely to be active against a specific target.

The following table highlights the potential applications of AI and ML in the research of this compound.

| AI/ML Application | Description | Potential Impact |

| Virtual Screening | Use of ML models to screen large compound libraries for potential hits. mdpi.comrsc.org | Rapid identification of new lead compounds. rsc.org |

| Predictive Modeling | Prediction of ADME properties, toxicity, and bioactivity. mdpi.com | Reduction in late-stage failures and optimization of compound profiles. mdpi.com |

| De Novo Drug Design | Generation of novel molecular structures with desired properties. nih.gov | Exploration of new chemical space and discovery of innovative drug candidates. nih.gov |

| Retrosynthesis Prediction | AI-powered tools to devise efficient synthetic routes for new analogues. nih.gov | Acceleration of the synthesis and testing of new compounds. |

Exploration of Diverse Biological Systems and New Therapeutic Avenues

While the initial therapeutic focus for a new compound might be narrow, exploring its effects on diverse biological systems can uncover new and unexpected applications. The pyridine scaffold, a core component of this compound, is present in numerous biologically active molecules with a wide range of therapeutic uses, including antimicrobial, antiviral, anticancer, and anti-inflammatory activities. nih.gov

The aminopyridine substructure is also a key feature in compounds targeting various biological pathways. For example, derivatives of 6-amino-2,4,5-trimethylpyridin-3-ol have shown antiangiogenic and antitumor activities. nih.gov Furthermore, certain aminopyridine derivatives have been investigated as inhibitors of fibroblast growth factor receptor 4 (FGFR4) for the treatment of hepatocellular carcinoma. nih.gov

Given the structural features of this compound, several therapeutic avenues warrant investigation.

| Therapeutic Area | Rationale | Potential Target |

| Oncology | Pyridine-containing compounds are known to inhibit various protein kinases involved in cancer progression. nih.gov | Protein kinases, signaling pathway components. nih.gov |

| Inflammatory Diseases | IRAK family kinases, which are involved in inflammatory and autoimmune diseases, can be inhibited by aminopyridine derivatives. google.com | IRAK-4. google.com |

| Infectious Diseases | The pyridine scaffold is a common feature in antimicrobial agents. nih.gov | Bacterial or viral enzymes. nih.gov |

| Neurological Disorders | Imidazo[1,2-a]pyridine derivatives have shown potential in treating neurological conditions. researchgate.net | Central nervous system receptors and enzymes. researchgate.net |

Further research into these areas could unlock the full therapeutic potential of this compound and its future analogues.

Q & A

Q. What are the optimal synthetic routes for 6-(3,5-diisopropylphenoxy)pyridin-3-amine, and how can reaction yields be improved?

Methodological Answer : The synthesis of pyridine-amine derivatives often involves nucleophilic aromatic substitution or catalytic hydrogenation. For example, 6-(difluoromethoxy)pyridin-3-amine is synthesized via hydrogenation of a nitro precursor using palladium on carbon (Pd/C) in methanol, achieving yields up to 105% under optimized conditions . To improve yields for this compound:

- Catalyst optimization : Test Pd/C loading (e.g., 5–10 wt%) and alternative catalysts (e.g., Raney Ni).

- Solvent selection : Methanol or ethanol may enhance solubility of intermediates.

- Temperature control : Moderate hydrogenation temperatures (25–50°C) reduce side reactions.

- Purification : Use column chromatography with gradients (e.g., hexane/ethyl acetate) to isolate the product efficiently .

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer : Combine multiple analytical techniques:

- HPLC/GC-MS : Quantify purity (>95%) and detect impurities using C18 columns with acetonitrile/water mobile phases .

- NMR spectroscopy : Confirm structure via H and C NMR. For example, pyridin-3-amine derivatives show characteristic aromatic proton signals at δ 6.5–8.5 ppm and amine protons at δ 4.5–5.5 ppm .

- Elemental analysis : Validate empirical formula (e.g., C, H, N content within ±0.3% of theoretical values) .

Q. What strategies are effective for enhancing the solubility of this compound in aqueous media?

Methodological Answer :

- Co-solvent systems : Use DMSO or ethanol (10–20% v/v) to improve solubility without destabilizing the compound .

- pH adjustment : Protonate the amine group (pKa ~4–5) in acidic buffers (pH 3–4) to increase hydrophilicity .

- Derivatization : Introduce polar groups (e.g., sulfonate or PEG chains) via post-synthetic modification .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound?

Methodological Answer :

- Analog synthesis : Modify substituents (e.g., isopropyl groups, phenoxy linkages) and test derivatives for activity .

- Bioassays : Screen against target enzymes (e.g., TrmD methyltransferase) using fluorescence polarization or microplate assays .

- Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to biological targets .

Q. What experimental approaches resolve contradictions in reported biological activity data for pyridin-3-amine derivatives?

Methodological Answer :

- Reproducibility checks : Validate protocols using standardized cell lines (e.g., ATCC-certified strains) and controls .

- Dose-response curves : Establish EC/IC values across multiple replicates to confirm potency trends .

- Meta-analysis : Compare datasets from independent studies, accounting for variables like solvent choice or assay temperature .

Q. How can researchers design experiments to elucidate the mechanism of action of this compound in antimicrobial contexts?

Methodological Answer :

- Target inhibition assays : Measure TrmD methyltransferase activity via H-SAM incorporation assays .

- Resistance studies : Serial passage bacteria in sub-inhibitory concentrations to identify mutations conferring resistance (e.g., whole-genome sequencing) .

- Transcriptomics : Use RNA-seq to profile gene expression changes in treated vs. untreated bacterial cultures .

Q. What methodologies are recommended for analyzing conflicting spectroscopic data (e.g., NMR shifts) in structural characterization?

Methodological Answer :

- Solvent standardization : Acquire NMR spectra in deuterated DMSO or CDCl to eliminate solvent-induced shifts .

- 2D NMR : Perform COSY or HSQC to resolve overlapping signals in aromatic regions .

- Cross-validation : Compare with computational predictions (e.g., ChemDraw NMR simulation) .

Q. How can researchers optimize reaction conditions to mitigate byproduct formation during synthesis?

Methodological Answer :

- Kinetic monitoring : Use TLC or inline IR spectroscopy to track reaction progress and halt at optimal conversion .

- Additive screening : Introduce scavengers (e.g., triethylamine) to quench reactive intermediates .

- Design of Experiments (DoE) : Apply factorial design to test interactions between temperature, catalyst loading, and solvent .

Data Interpretation and Validation

Q. What statistical methods are appropriate for validating the reproducibility of synthetic yields across multiple batches?

Methodological Answer :

Q. How can computational chemistry tools (e.g., DFT, MD simulations) enhance understanding of this compound’s reactivity?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.